molecular formula C19H14BrNO2S2 B4059454 (5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4059454
M. Wt: 432.4 g/mol
InChI Key: FIVSUHFOGOGDKV-AMHNRXTASA-N
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Description

The compound (5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

(5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2S2/c1-23-16-10-6-5-9-15(16)21-18(22)17(25-19(21)24)12-14(20)11-13-7-3-2-4-8-13/h2-12H,1H3/b14-11-,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSUHFOGOGDKV-AMHNRXTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC(=CC3=CC=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The initial step involves the reaction of a 2-aminothiophenol with a carbonyl compound (such as an aldehyde or ketone) to form the thiazolidinone ring.

    Bromination: The next step involves the bromination of the phenylpropene moiety using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Final Assembly: The final step involves the coupling of the brominated phenylpropene with the thiazolidinone core under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous-flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the carbonyl group, resulting in the formation of saturated derivatives.

    Substitution: The bromine atom in the phenylpropene moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound exhibits significant antimicrobial and anti-inflammatory activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s anticancer properties have been a focus of research. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a candidate for anticancer drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in microbial growth and inflammation. For example, it can inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and cell division. Additionally, it may modulate the activity of inflammatory mediators such as cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(Z)-2-fluoro-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(Z)-2-iodo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methoxy group contributes to its overall stability and bioactivity. This combination of features makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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